

# Comparative In Vivo Analysis of ATR Inhibitors: Berzosertib (M6620) vs. Ceralasertib (AZD6738)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MT0703**

Cat. No.: **B1677556**

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

## Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR) pathway, making it a prime target in oncology. Inhibition of ATR can lead to synthetic lethality in cancer cells with existing DDR defects and can sensitize tumors to DNA-damaging agents. This guide provides a comparative in vivo analysis of two prominent ATR inhibitors: berzosertib (M6620) and ceralasertib (AZD6738).

While the initial request specified a comparison with **MT0703**, no publicly available data could be found for a compound with this designation. Therefore, this guide presents a comparison between berzosertib and another well-characterized clinical-stage ATR inhibitor, ceralasertib, to provide a valuable resource for the research community.

## Mechanism of Action: Targeting the ATR Signaling Pathway

Both berzosertib and ceralasertib are potent and selective inhibitors of ATR kinase.<sup>[1][2]</sup> ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.<sup>[3][4]</sup> Activated ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.<sup>[5]</sup> By inhibiting ATR, berzosertib and

ceralasertib prevent the phosphorylation of CHK1, leading to the abrogation of the G2/M checkpoint.[1][6] This forces cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[7]



[Click to download full resolution via product page](#)

Caption: ATR Signaling Pathway and Inhibition by Berzosertib and Ceralasertib.

## Comparative In Vivo Performance

The following tables summarize key in vivo data for berzosertib and ceralasertib from preclinical studies.

Table 1: In Vivo Monotherapy Efficacy in Xenograft Models

| Compound                          | Cancer Model                      | Dosing Schedule                           | Outcome                              | Reference |
|-----------------------------------|-----------------------------------|-------------------------------------------|--------------------------------------|-----------|
| Berzosertib (M6620)               | Pancreatic Cancer Xenografts      | 60 mg/kg, once daily by gavage for 6 days | Sensitized tumors to radiation.      | [8]       |
| Patient-Derived NSCLC Xenografts  | Not specified                     | Enhanced efficacy of cisplatin.           |                                      | [9]       |
| Ceralasertib (AZD6738)            | LoVo (MRE11A deficient) Xenograft | 50 mg/kg, once daily                      | Significant tumor growth inhibition. | [1]       |
| NCI-H23 (ATM deficient) Xenograft |                                   | 50 mg/kg, once daily                      | Significant tumor growth inhibition. | [1]       |
| FaDu (ATM knockout) Xenograft     |                                   | 25 or 50 mg/kg, once daily, continuous    | Significant tumor growth inhibition. | [1]       |
| A549 (ATM proficient) Xenograft   |                                   | 50 mg/kg, once daily                      | No significant activity.             | [1]       |

Table 2: In Vivo Combination Therapy Efficacy in Xenograft Models

| Compound               | Combination Agent                        | Cancer Model                                       | Dosing Schedule                                                       | Outcome                             | Reference                                |
|------------------------|------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------|------------------------------------------|
| Berzosertib (M6620)    | Irinotecan                               | Colorectal<br>Mouse<br>Xenografts                  | Not specified                                                         | Potentiated efficacy of irinotecan. | <a href="#">[10]</a>                     |
| Cisplatin              | Patient-Derived Lung Tumor<br>Xenografts | Berzosertib administered 12-24h after cisplatin    | Inhibition of tumor growth, including in cisplatin-refractory tumors. |                                     | <a href="#">[9]</a> <a href="#">[11]</a> |
| Gemcitabine            | Pancreatic Tumor<br>Xenografts           | Not specified                                      | Sensitized tumors to gemcitabine-based chemoradiation.                |                                     | <a href="#">[12]</a>                     |
| Ceralasertib (AZD6738) | Carboplatin                              | TNBC PDX Model                                     | Ceralasertib 25 mg/kg for 3 days, Carboplatin on day 1                | Optimal tumor control.              | <a href="#">[13]</a>                     |
| Olaparib               | BRCA2-mutant TNBC PDX Model              | Ceralasertib daily for 3-5 days/week with olaparib | Complete tumor regression.                                            |                                     | <a href="#">[1]</a>                      |
| Gemcitabine            | KPC Autochthonous Pancreatic Tumors      | Not specified                                      | Induced tumor regression.                                             |                                     | <a href="#">[14]</a>                     |

Table 3: Comparative Pharmacokinetics in Mice

| Parameter            | Berzosertib<br>(M6620)                                                                                     | Ceralasertib<br>(AZD6738)                                                       | Reference                                 |
|----------------------|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------|
| Administration       | Intravenous (IV)                                                                                           | Oral                                                                            | <a href="#">[2]</a> <a href="#">[15]</a>  |
| Dose Proportionality | Non-linear; less than proportional increase in plasma concentration with increased dose.                   | Non-linear; greater than proportional increase in exposure with increased dose. | <a href="#">[15]</a> <a href="#">[16]</a> |
| Bioavailability      | Not applicable (IV)                                                                                        | Dose-dependent; ~2-fold increase between lowest and highest doses.              | <a href="#">[16]</a>                      |
| Tissue Distribution  | Extensive distribution to bone marrow, tumor, thymus, and lymph nodes. Low brain and spinal cord exposure. | Rapid and extensive distribution to most tissues except brain and spinal cord.  | <a href="#">[15]</a> <a href="#">[16]</a> |
| Metabolism           | Not detailed in provided abstracts.                                                                        | Saturable first-pass metabolism (intestinal and gut).                           | <a href="#">[16]</a>                      |

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for key *in vivo* experiments based on the provided literature.

## Xenograft Tumor Model Workflow



[Click to download full resolution via product page](#)

Caption: Generalized workflow for in vivo xenograft studies.

#### 1. Xenograft Tumor Growth Inhibition Study

- Cell Lines and Culture: Human cancer cell lines (e.g., LoVo, NCI-H23 for ceralasertib) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

- Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.[13]
- Tumor Implantation: A suspension of cancer cells (typically 5-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[1]
- Tumor Growth Monitoring and Randomization: Tumor volume is measured regularly using calipers (Volume = (length x width<sup>2</sup>)/2). When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and control groups.[1]
- Drug Administration:
  - Berzosertib (M6620): Administered intravenously at specified doses (e.g., 2, 6, 20, or 60 mg/kg).[15]
  - Ceralasertib (AZD6738): Administered orally by gavage at specified doses (e.g., 10, 25, or 50 mg/kg).[1]
  - Vehicle Control: A control group receives the vehicle used to dissolve the drugs.
  - Combination Therapy: For combination studies, the chemotherapeutic agent (e.g., carboplatin, gemcitabine) is administered according to a specified schedule in relation to the ATR inhibitor.[13][14]
- Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.[1]
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blot for p-CHK1).[1]

## 2. Western Blot Analysis of Phospho-CHK1

- Sample Preparation: Tumor tissue or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Protein concentration is determined using a BCA or Bradford assay.[17]

- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[18]
- Immunoblotting:
  - The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[17]
  - The membrane is incubated with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.[17]
  - Antibodies for total CHK1 and a loading control (e.g., GAPDH or β-actin) are also used. [17]
  - After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[17]
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[19] The inhibition of ATR activity is indicated by a decrease in the p-CHK1 signal.[8]

### 3. Pharmacokinetic Analysis

- Drug Administration and Sample Collection:
  - A single dose of berzosertib (e.g., 20 mg/kg IV) or ceralasertib is administered to mice.[15]
  - Blood samples are collected at various time points post-administration via cardiac puncture or tail vein bleeding.
  - Tissues of interest (e.g., tumor, bone marrow, brain) are harvested at the final time point. [15][16]
- Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.[20]
- Drug Concentration Measurement: The concentration of the drug and its metabolites in plasma and tissue homogenates is quantified using a validated LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry) method.[15][16]

- Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and bioavailability are calculated using non-compartmental analysis. [15]

## Conclusion

Both berzosertib (M6620) and ceralasertib (AZD6738) are potent ATR inhibitors with significant in vivo anti-tumor activity, particularly in tumors with underlying DDR defects and in combination with DNA-damaging agents. A key difference lies in their route of administration, with berzosertib being administered intravenously and ceralasertib orally.[2][15] Their pharmacokinetic profiles in mice are both non-linear, though driven by different mechanisms (plasma protein binding saturation for berzosertib and saturable first-pass metabolism for ceralasertib).[15][16]

The choice between these inhibitors for preclinical and clinical development may depend on the specific cancer type, the intended combination therapy, and the desired dosing regimen. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to design and interpret further studies aimed at optimizing the therapeutic application of ATR inhibitors in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. AZD6738 [[openinnovation.astrazeneca.com](http://openinnovation.astrazeneca.com)]
- 3. ATR signaling: more than meeting at the fork - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. ATR signaling at a glance - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 8. Berzosertib | ATM/ATR | TargetMol [targetmol.com]
- 9. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 11. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative In Vivo Analysis of ATR Inhibitors: Berzosertib (M6620) vs. Ceralasertib (AZD6738)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677556#comparative-analysis-of-mt0703-and-m6620-berzosertib-in-vivo>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)